

Unraveling the Molecular Profile of Solvent Red 195: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of **Solvent Red 195**, a synthetic dye with diverse applications. This document collates available data to facilitate further research and development efforts involving this compound.

Chemical Identity and Molecular Structure

Solvent Red 195 is chemically identified by the CAS Number 164251-88-1. While it is broadly classified within the "sulphonazo" or "single azo" class of dyes, there is significant conflicting information in publicly available sources regarding its precise molecular formula and structure. This ambiguity underscores the need for further analytical characterization to establish a definitive molecular profile.

Several molecular formulas have been associated with this CAS number, including:

- C22H12N2O
- C22H16N2O2
- C22H16N4O
- C23H29N7O4S



C34H30Cl2N6O6

The most frequently cited molecular formula in more recent technical datasheets is C₃₄H₃₀Cl₂N₆O₆. However, without definitive spectroscopic evidence such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS), the true molecular structure remains unconfirmed.

Due to this lack of consensus, a definitive structural diagram cannot be provided at this time. The visualization below represents this current ambiguity.

Molecular Structure of Solvent Red 195 (CAS 164251-88-1)

Ambiguity in Chemical Structure

A definitive chemical structure for Solvent Red 195 (CAS 164251-88-1) cannot be conclusively determined from available public data.

Conflicting molecular formulas have been reported. Further analytical investigation is required for structural elucidation.

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Caption: Ambiguity of the Molecular Structure of Solvent Red 195.

Physicochemical Properties

A summary of the key physicochemical properties of **Solvent Red 195** is presented in the tables below. These values have been compiled from various technical data sheets and are largely consistent across sources.

Table 1: General Properties



Property	Value
Appearance	Bluish-red to deep red transparent powder[1][2] [3]
Melting Point	216 °C[1][2][3][4]
Density	0.39 g/cm ³ or 1.29 g/cm ³ [1][2][4][5]
Heat Resistance	300 °C[1][3]
Light Fastness	7-8[1][2][4]

Table 2: Solubility in Organic Solvents at 20°C

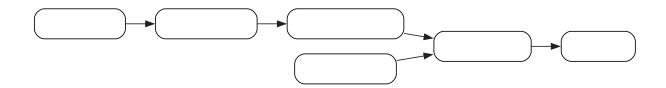
Solvent	Solubility (g/L)
Acetone	1.4[1][4][5]
Butyl Acetate	1.3[1][4][5]
Methylbenzene	2.7[1][4][5]
Dichloromethane	37.0[1]
Ethyl Alcohol	0.6 - 0.8[1][5]

Experimental Protocols Synthesis of Solvent Red 195

The synthesis of **Solvent Red 195** is generally described in patent literature as a two-step process involving diazotization followed by a coupling reaction. However, the precise chemical identities of the starting materials, referred to as the "diazo auxiliary agent" and the "coupling auxiliary agent," are not explicitly disclosed in the available public documents.

A generalized workflow for this type of synthesis is as follows:





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Caption: General Synthesis Workflow for Azo Dyes.

A more detailed, though still generalized, protocol based on patent descriptions involves:

- Diazotization: A "diazo auxiliary agent" undergoes a diazotization reaction with nitrosyl sulfuric acid in a sulfuric acid medium.
- Stabilization (Optional): A diazonium salt ionic liquid stabilizer may be added to the product to form a diazo hydrolysate.
- Coupling: The resulting diazonium salt solution is then subjected to a coupling reaction with a "coupling auxiliary agent" to yield **Solvent Red 195**.

Further research is required to identify the specific reactants and optimize reaction conditions for the laboratory-scale synthesis of this dye.

Characterization Methods

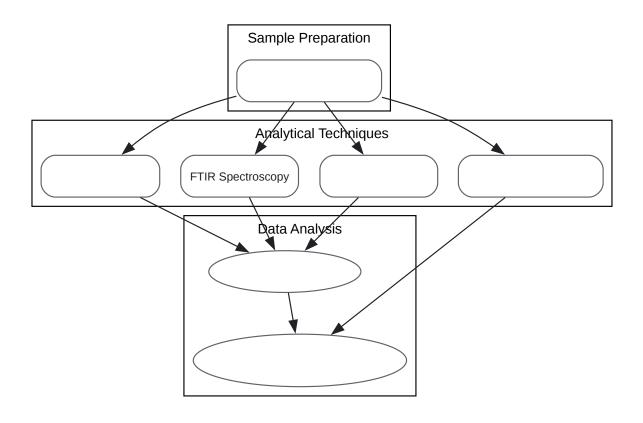
While no specific experimental spectra for **Solvent Red 195** (CAS 164251-88-1) are publicly available, the following analytical techniques would be essential for its structural elucidation and characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms, providing crucial information about the molecular backbone and substituent groups.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, such as azo groups (-N=N-), sulfonyl groups (if present), and aromatic rings.



- Mass Spectrometry (MS): To determine the precise molecular weight and fragmentation pattern, which can help in confirming the molecular formula and aspects of the structure.
- UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity, which are characteristic of the chromophore system. For a related but distinct compound, Reactive Red 195, a λmax of 542 nm has been reported.

A proposed workflow for the analytical characterization of **Solvent Red 195** is depicted below:



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Caption: Proposed Workflow for Analytical Characterization.

Conclusion

Solvent Red 195 (CAS 164251-88-1) is a commercially available red dye with well-documented physicochemical properties relevant to its applications. However, a significant



knowledge gap exists concerning its definitive molecular structure. The conflicting information on its molecular formula necessitates a thorough analytical investigation using modern spectroscopic techniques to provide a conclusive structural assignment. Such a study would be invaluable for researchers and professionals working with this compound, enabling a deeper understanding of its properties and potential applications.

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